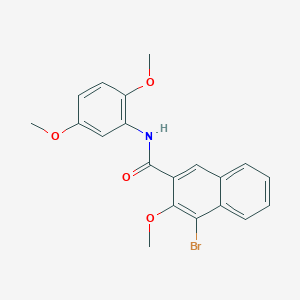
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, also known as BRN-2C, is a chemical compound that belongs to the class of phenethylamine hallucinogens. It was first synthesized in the early 2000s by a team of researchers led by David E. Nichols at Purdue University. Since then, BRN-2C has been the subject of numerous scientific studies, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of neurons in the brain, particularly in the prefrontal cortex and other regions involved in perception and cognition.
Biochemical and Physiological Effects:
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in visual perception and mood, and changes in brain activity as measured by functional magnetic resonance imaging (fMRI) and electroencephalography (EEG).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of hallucinogens on this receptor. However, one limitation of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is its relatively low potency compared to other hallucinogens, which may make it less effective in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, there is a need for more research on the safety and toxicity of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, particularly in relation to its potential use as a research tool. Finally, there is a need for more research on the structure-activity relationships of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide and related compounds, which could lead to the development of more potent and selective hallucinogens for use in scientific research.
Méthodes De Synthèse
The synthesis method of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 2-naphthol with 4-bromo-3-methoxybenzaldehyde to form a naphthalene intermediate. This intermediate is then reacted with 2,5-dimethoxyphenethylamine to form the final product, 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide.
Applications De Recherche Scientifique
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been studied extensively in the field of neuroscience due to its potential as a research tool for understanding the mechanisms of hallucinogenic drugs. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be the primary target for hallucinogens.
Propriétés
Nom du produit |
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
|---|---|
Formule moléculaire |
C20H18BrNO4 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18BrNO4/c1-24-13-8-9-17(25-2)16(11-13)22-20(23)15-10-12-6-4-5-7-14(12)18(21)19(15)26-3/h4-11H,1-3H3,(H,22,23) |
Clé InChI |
CZTQGLVHYJYFRH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)


![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)